
5-(6-Bromopyridin-2-yl)oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(6-Bromopyridin-2-yl)oxazole is a heterocyclic compound that features both a bromopyridine and an oxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the palladium-catalyzed Suzuki coupling reaction, which involves the reaction of a bromopyridine derivative with an oxazole precursor under specific conditions . This method is favored for its efficiency and the ability to produce high yields of the desired product.
Industrial Production Methods
While specific industrial production methods for 5-(6-Bromopyridin-2-yl)oxazole are not widely documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions and the use of continuous flow reactors, can be applied to scale up the laboratory synthesis methods. The use of palladium catalysts and appropriate ligands is crucial in ensuring the efficiency and selectivity of the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
5-(6-Bromopyridin-2-yl)oxazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The oxazole ring can participate in oxidation and reduction reactions, which can modify the electronic properties of the compound.
Cycloaddition Reactions: The presence of the oxazole ring allows for cycloaddition reactions, which can lead to the formation of more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). Reaction conditions often involve elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while cycloaddition reactions can produce fused heterocyclic compounds.
Applications De Recherche Scientifique
5-(6-Bromopyridin-2-yl)oxazole has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties make it suitable for use in the development of organic semiconductors and nonlinear optical materials.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries for drug discovery.
Mécanisme D'action
The mechanism by which 5-(6-Bromopyridin-2-yl)oxazole exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxazole ring can participate in hydrogen bonding and π-π stacking interactions, while the bromopyridine moiety can enhance binding affinity through halogen bonding .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-1-isopropyl-1H-1,2,4-triazole:
2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole: A boron-containing oxazole derivative used in organic synthesis.
4-(Chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole: A chlorinated oxazole with applications in materials science.
Uniqueness
5-(6-Bromopyridin-2-yl)oxazole is unique due to the combination of the bromopyridine and oxazole rings, which confer distinct electronic and steric properties. This combination allows for versatile reactivity and the potential to interact with a wide range of molecular targets, making it a valuable compound in various fields of research.
Propriétés
Formule moléculaire |
C8H5BrN2O |
|---|---|
Poids moléculaire |
225.04 g/mol |
Nom IUPAC |
5-(6-bromopyridin-2-yl)-1,3-oxazole |
InChI |
InChI=1S/C8H5BrN2O/c9-8-3-1-2-6(11-8)7-4-10-5-12-7/h1-5H |
Clé InChI |
GVNAHUBXNVWIGK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC(=C1)Br)C2=CN=CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


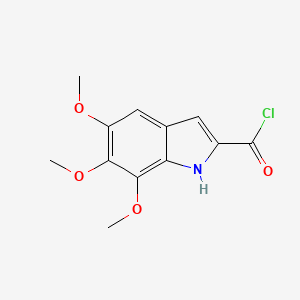
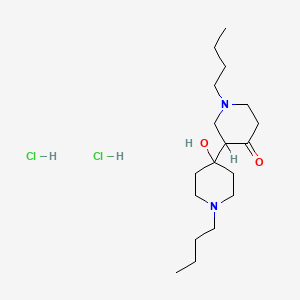
![1H-Pyrrolo[2,3-b]pyridine, 3-(3-furanyl)-1-[(4-methylphenyl)sulfonyl]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-](/img/structure/B13935114.png)
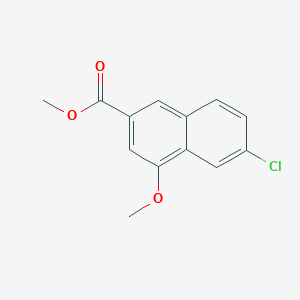
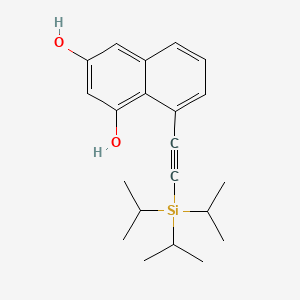
![3,5-Dichloro-2-[[4-(2-methylpropoxy)benzoyl]carbamothioylamino]benzoic acid](/img/structure/B13935146.png)
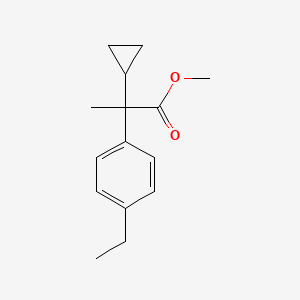
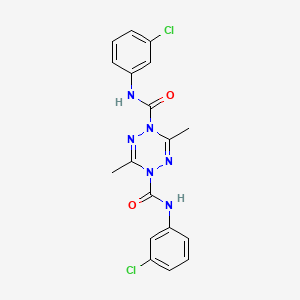
![5-Ethynyl-1-methyl-1H-benzo[d]imidazole](/img/structure/B13935156.png)
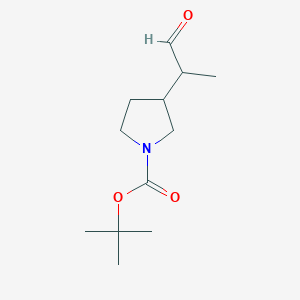
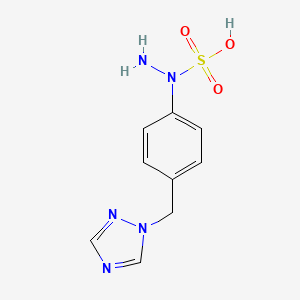
![3-{1-[3-(1-Isobutyl-1h-pyrazol-4-yl)-benzenesulfonyl]-1h-indol-3-yl}-propionic acid](/img/structure/B13935169.png)


